Cas no 898448-50-5 (2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a chloro-fluoro substitution pattern on the aromatic ring, coupled with a methoxyphenyl and methylpiperazine moiety. Its structural complexity confers potential utility as an intermediate in pharmaceutical research, particularly in the development of receptor-targeting compounds. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups enhances its versatility in medicinal chemistry applications. The methylpiperazine component may contribute to improved solubility and bioavailability. This compound is suited for exploratory synthesis in drug discovery, offering a scaffold for further functionalization. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide structure
898448-50-5 structure
商品名:2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
CAS番号:898448-50-5
MF:C21H25ClFN3O2
メガワット:405.89350771904
CID:5484284

2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
    • 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide
    • インチ: 1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
    • InChIKey: BQKLGSFHAHUAOF-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(C1=CC=C(OC)C=C1)N1CCN(C)CC1)(=O)C1=C(F)C=CC=C1Cl

2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2672-0058-10mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2672-0058-2μmol
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2672-0058-40mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2672-0058-10μmol
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2672-0058-1mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2672-0058-2mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2672-0058-3mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2672-0058-5μmol
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2672-0058-100mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2672-0058-20mg
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
898448-50-5 90%+
20mg
$99.0 2023-05-16

2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide 関連文献

2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamideに関する追加情報

Comprehensive Guide to 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 898448-50-5)

2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 898448-50-5) is a specialized organic compound with significant potential in pharmaceutical research and development. This benzamide derivative features a unique molecular structure, combining a chloro-fluoro substituted benzene ring with a methoxyphenyl and methylpiperazine moiety. Its complex architecture makes it a subject of interest for medicinal chemists exploring novel bioactive molecules.

The compound's molecular formula and weight reflect its intricate design, which contributes to its potential interactions with biological targets. Researchers are particularly interested in its hydrogen bonding capabilities and lipophilicity, properties that are crucial for drug-like behavior. Current studies focus on its possible applications in addressing neurological conditions and metabolic disorders, aligning with today's healthcare priorities.

In the context of modern drug discovery, 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide represents an important scaffold for structure-activity relationship (SAR) studies. Its piperazine component is particularly noteworthy, as this structural motif appears in numerous FDA-approved drugs, suggesting promising pharmacological potential. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups creates an interesting electronic profile that may influence receptor binding.

The synthesis of CAS 898448-50-5 involves multi-step organic reactions, typically starting from commercially available precursors. Key steps often include amide bond formation and piperazine incorporation, requiring careful control of reaction conditions to ensure high yield and purity. Recent advances in flow chemistry and green synthesis methods have improved the production efficiency of such complex molecules, addressing the pharmaceutical industry's growing demand for sustainable processes.

Analytical characterization of 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide typically employs advanced techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's identity and purity, essential for research applications. The development of robust analytical methods for such compounds supports quality control in pharmaceutical manufacturing, a critical aspect of drug development pipelines.

From a commercial perspective, CAS 898448-50-5 serves as a valuable building block in medicinal chemistry. Suppliers typically offer it in research quantities, with purity levels suitable for biological screening. The growing interest in targeted therapies and personalized medicine has increased demand for specialized compounds like this one, particularly in academic and industrial drug discovery programs.

Storage and handling of 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide require standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should follow good laboratory practices when working with this compound, including proper ventilation and personal protective equipment. These precautions align with the pharmaceutical industry's increasing emphasis on laboratory safety and risk management protocols.

The intellectual property landscape surrounding CAS 898448-50-5 reflects its potential therapeutic value. Patent databases reveal related compounds in various stages of development, indicating active research in this chemical space. This aligns with current trends in drug repurposing and combination therapies, where existing molecular frameworks are modified to create new treatment options.

Future research directions for 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide may explore its potential in addressing emerging health challenges. The compound's structural features suggest possible applications in areas such as neurodegenerative diseases or metabolic syndrome, both of which represent significant unmet medical needs. Such investigations would benefit from collaborations between synthetic chemists, biologists, and computational researchers.

In conclusion, 2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide (CAS No. 898448-50-5) stands as an important compound in contemporary medicinal chemistry. Its unique structural characteristics and potential biological activities make it a valuable tool for drug discovery efforts. As pharmaceutical research continues to evolve toward more targeted approaches, compounds with such well-designed molecular architectures will likely play increasingly important roles in the development of next-generation therapeutics.

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